Ribocil-C (Racemate)
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Overview
Description
Ribocil-C (Racemate) is a synthetic compound that acts as a highly selective inhibitor of bacterial riboflavin riboswitches. These riboswitches are non-coding RNA elements that regulate gene expression in response to the binding of specific metabolites. Ribocil-C mimics the natural ligand flavin mononucleotide, thereby inhibiting the riboswitch and disrupting bacterial riboflavin biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ribocil-C is synthesized through a series of chemical reactions involving the formation of its core structure followed by functional group modifications. The synthetic route typically involves:
- Formation of the core heterocyclic structure.
- Introduction of functional groups through substitution reactions.
- Purification and isolation of the racemic mixture.
Industrial Production Methods: Industrial production of Ribocil-C involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Batch or continuous flow synthesis.
- Use of catalysts to enhance reaction rates.
- Purification through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Ribocil-C undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to their oxidized forms.
Reduction: Reduction of specific functional groups to achieve desired chemical properties.
Substitution: Introduction of different substituents to modify the compound’s activity.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under controlled conditions.
Major Products: The major products formed from these reactions include various analogs of Ribocil-C with modified functional groups, enhancing its inhibitory activity against riboflavin riboswitches .
Scientific Research Applications
Ribocil-C has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study riboswitch-mediated gene regulation.
Biology: Investigates the role of riboflavin riboswitches in bacterial metabolism.
Medicine: Potential development of new antibacterial agents targeting riboswitches.
Industry: Utilized in the development of biosensors and synthetic biology applications
Mechanism of Action
Ribocil-C exerts its effects by binding to the flavin mononucleotide riboswitch in bacteria. This binding induces a conformational change in the riboswitch, leading to the repression of ribB gene expression, which is essential for riboflavin biosynthesis. By inhibiting this pathway, Ribocil-C effectively disrupts bacterial growth and metabolism .
Comparison with Similar Compounds
Ribocil-A: Another enantiomer of Ribocil with similar inhibitory activity.
Ribocil-B: A structurally related compound with distinct binding properties.
Roseoflavin: A natural riboflavin analog that also targets riboswitches.
Uniqueness: Ribocil-C is unique due to its high selectivity and potency as a synthetic mimic of flavin mononucleotide. Unlike natural analogs, Ribocil-C offers greater stability and efficacy in inhibiting riboswitch-mediated gene expression .
Properties
Molecular Formula |
C21H21N7OS |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H21N7OS/c29-19-10-17(18-5-2-9-30-18)25-20(26-19)15-4-1-8-27(11-15)12-16-13-28(14-24-16)21-22-6-3-7-23-21/h2-3,5-7,9-10,13-15H,1,4,8,11-12H2,(H,25,26,29) |
InChI Key |
UVDVCDUBJWYRJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5 |
Origin of Product |
United States |
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